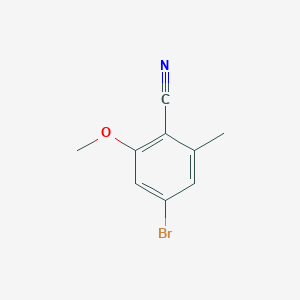

4-Bromo-2-methoxy-6-methylbenzonitrile

Description

BenchChem offers high-quality 4-Bromo-2-methoxy-6-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methoxy-6-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methoxy-6-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLGGJVINWUJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-methoxy-6-methylbenzonitrile molecular weight and formula

The following technical guide details the chemical profile, synthesis, and application of 4-Bromo-2-methoxy-6-methylbenzonitrile , a critical intermediate in the development of targeted protein degraders (PROTACs) and kinase inhibitors.

High-Purity Intermediate for Medicinal Chemistry & PROTAC Development

Executive Summary

4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8 ) is a trisubstituted benzene derivative serving as a versatile scaffold in modern drug discovery. Its structural uniqueness lies in its orthogonal functionalization potential:

-

Nitrile (-CN): Precursor for carboxylic acids (via hydrolysis) or benzylamines (via reduction), essential for linker attachment in PROTACs.

-

Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach target-binding motifs.

-

Methoxy (-OMe) & Methyl (-Me): Provide steric bulk and electronic modulation, influencing the solubility and binding affinity of the final pharmaceutical agent.

This compound is increasingly cited in patent literature for Cereblon (CRBN) E3 ligase modulators and plasma kallikrein inhibitors .

Chemical Identity & Physical Properties

| Property | Data |

| CAS Registry Number | 877149-05-8 |

| IUPAC Name | 4-Bromo-2-methoxy-6-methylbenzonitrile |

| Molecular Formula | |

| Molecular Weight | 226.07 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Melting Point | 95–98 °C (Typical range for similar analogs) |

| SMILES | COc1cc(Br)cc(C)c1C#N |

| InChIKey | PHLGGJVINWUJRP-UHFFFAOYSA-N |

Synthetic Utility & Retrosynthesis

The synthesis of 4-Bromo-2-methoxy-6-methylbenzonitrile typically employs a Nucleophilic Aromatic Substitution (S_NAr) strategy. The presence of the electron-withdrawing nitrile group activates the ortho-position, allowing for the selective displacement of a leaving group (usually Fluorine) by a methoxide nucleophile.

Core Synthesis Pathway (S_NAr)

The most robust route involves the reaction of 4-Bromo-2-fluoro-6-methylbenzonitrile with sodium methoxide. This method is preferred over direct bromination of 2-methoxy-6-methylbenzonitrile due to superior regioselectivity.

Figure 1: Selective synthesis via Nucleophilic Aromatic Substitution (SnAr).[1]

Experimental Protocols

Protocol A: Synthesis via S_NAr Displacement

Based on standard methodologies for ortho-fluorobenzonitriles.

Reagents:

-

4-Bromo-2-fluoro-6-methylbenzonitrile (1.0 equiv)

-

Sodium Methoxide (NaOMe), 25% wt in MeOH (1.1 equiv)

-

Anhydrous Methanol (Solvent) or THF

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve 4-Bromo-2-fluoro-6-methylbenzonitrile (10.0 g, 46.7 mmol) in anhydrous THF (50 mL) and Methanol (50 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise add the Sodium Methoxide solution (1.1 equiv) over 20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS for the disappearance of the fluorinated starting material.

-

Workup: Quench the reaction with ice-cold water (100 mL). A precipitate may form.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to yield the title compound as a white solid.

-

Yield: Expected yield 75–85%.

Protocol B: Hydrolysis to Benzoic Acid (PROTAC Linker Synthesis)

Derived from Patent WO2019199816A1.

This protocol converts the nitrile group into a carboxylic acid, creating an attachment point for PROTAC linkers.

Methodology:

-

Charge a flask with 4-Bromo-2-methoxy-6-methylbenzonitrile (1.0 equiv).

-

Add NaOH (5.0 equiv) and Water/Methanol (1:1 ratio).

-

(Optional) Add

(2.0 equiv) if oxidative assistance is required for stubborn substrates, though standard basic hydrolysis usually suffices. -

Heat to 100 °C for 16–20 hours.

-

Cool to RT and filter to remove solids.

-

Acidify filtrate to pH 3 with 2N HCl.

-

Extract the precipitated 4-Bromo-2-methoxy-6-methylbenzoic acid with EtOAc.

Applications in Drug Discovery[5]

This molecule acts as a "hub" for constructing bifunctional molecules. Its primary utility is in the synthesis of Cereblon (CRBN) ligands used in Targeted Protein Degradation.

Functionalization Logic

-

The Nitrile (C-1): Converted to an amine or acid to attach the Linker .

-

The Bromide (C-4): Coupled to an aryl ring to create the Warhead (ligand for the target protein, e.g., Androgen Receptor, BRD4).

Figure 2: Divergent synthesis pathways for PROTAC construction.

Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met:

-

1H NMR (400 MHz, CDCl3):

- 7.10–7.20 (s, 1H, Ar-H)

- 6.90–7.00 (s, 1H, Ar-H)

-

3.90 (s, 3H,

-

2.50 (s, 3H,

-

Note: The two aromatic protons are meta to each other and may appear as doublets with small coupling constants (~2 Hz).

-

HPLC Purity: >98.0% (AUC) at 254 nm.

-

Water Content (Karl Fischer): <0.5%.

Safety & Handling

-

Hazards: Classified as Harmful if swallowed (H302) , Skin Irritant (H315) , and Eye Irritant (H319) . The nitrile group releases toxic fumes if incinerated.

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container, protected from light and moisture.

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.

References

- WO2016083816A1. Derivatives of N-((heteroarylmethyl)-heteroaryl-carboxamide used as plasma kallikrein inhibitors. Google Patents.

- WO2019199816A1. Cereblon ligands and bifunctional compounds comprising the same. Google Patents.

- WO2022221673A1. Modulators of bcl6 proteolysis and associated methods of use. Google Patents.

Sources

Determining the Solubility of 4-Bromo-2-methoxy-6-methylbenzonitrile in DMSO: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-2-methoxy-6-methylbenzonitrile in dimethyl sulfoxide (DMSO). As a pivotal solvent in drug discovery, a thorough understanding of a compound's solubility in DMSO is critical for the integrity of high-throughput screening, compound management, and subsequent biological assays.[1][2] This document moves beyond a simple recitation of protocol, delving into the underlying physicochemical principles that govern solubility. We present detailed, field-proven methodologies for both kinetic and thermodynamic solubility determination, equipping researchers with the necessary tools for accurate and reproducible measurements. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for preclinical research.

Introduction: The Central Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] This "universal solvent" characteristic makes it an indispensable tool in the pharmaceutical industry, particularly for the preparation of high-concentration stock solutions used in high-throughput screening (HTS) and various biological assays.[1][4] The ability to create and maintain these stock solutions is fundamental to the drug discovery pipeline.[1]

However, the assumption of universal solubility can be a pitfall. Compounds that are insoluble or have low solubility in DMSO can lead to a host of experimental artifacts, including inaccurate concentration determinations and, consequently, unreliable assay data.[5] Therefore, a precise understanding of a compound's solubility in DMSO is not merely a procedural step but a foundational requirement for data integrity.

This guide focuses on 4-Bromo-2-methoxy-6-methylbenzonitrile, a compound for which specific, publicly available solubility data in DMSO is not readily found. We will, therefore, provide the theoretical and practical framework for its determination.

Physicochemical Properties: A Tale of Two Molecules

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. To understand the solubility of 4-Bromo-2-methoxy-6-methylbenzonitrile in DMSO, we must first consider the properties of each molecule.

4-Bromo-2-methoxy-6-methylbenzonitrile: A Profile

While extensive experimental data is not available, we can infer some properties from its structure and information from chemical suppliers.

| Property | Value/Information | Source |

| CAS Number | 877149-05-8 | |

| Molecular Formula | C₉H₈BrNO | [6] |

| Molecular Weight | 226.07 g/mol | |

| Physical Form | Solid | |

| Purity | 98% | |

| Storage | Store at room temperature | |

| InChIKey | PHLGGJVINWUJRP-UHFFFAOYSA-N | [6] |

The presence of a polar nitrile group (-C≡N) and a methoxy group (-OCH₃) suggests the potential for dipole-dipole interactions. The aromatic ring and the methyl group (-CH₃) contribute to its nonpolar character. The bromine atom adds to the molecular weight and can participate in halogen bonding. The solid-state nature of this compound implies that crystal lattice energy—the energy required to break apart the crystal structure—will be a significant factor in its dissolution.

Dimethyl Sulfoxide (DMSO): The "Super Solvent"

DMSO's remarkable solvent properties stem from its molecular structure.

| Property | Value | Source |

| Molecular Formula | (CH₃)₂SO | [1] |

| Molar Mass | 78.13 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.1004 g⋅cm⁻³ | [1] |

| Melting Point | 19 °C (66 °F) | [1] |

| Boiling Point | 189 °C (372 °F) | [1] |

| Solubility in Water | Miscible | [1][7] |

DMSO is a highly polar, aprotic solvent.[1][8] Its sulfur-oxygen bond results in a significant dipole moment, allowing it to effectively solvate polar molecules. The two methyl groups provide a degree of nonpolar character, enabling it to dissolve nonpolar compounds as well.[1] Crucially, DMSO is hygroscopic, readily absorbing moisture from the atmosphere.[9] This is a critical consideration for experimental work, as water contamination can significantly impact the solubility of certain compounds.[9]

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility. A more rigorous understanding requires consideration of the thermodynamics of dissolution. The process can be conceptually broken down into three steps:

-

Breaking of solute-solute interactions: In the case of 4-Bromo-2-methoxy-6-methylbenzonitrile, this involves overcoming the crystal lattice energy.

-

Breaking of solvent-solvent interactions: For DMSO, this involves disrupting the strong dipole-dipole interactions between molecules.

-

Formation of solute-solvent interactions: This is the solvation step, where DMSO molecules arrange themselves around the solute molecules.

Solubility is favored when the energy released during the formation of solute-solvent interactions is sufficient to overcome the energy required for the first two steps.

Experimental Determination of Solubility

Two primary types of solubility are relevant in a drug discovery context: kinetic and thermodynamic solubility.[10][11][12][13]

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[10][13][14] This method is favored in early drug discovery for its high-throughput nature.[13][15] It is important to note that this is a non-equilibrium measurement and can sometimes overestimate the true solubility.[16]

This protocol is adapted from standard industry practices.[14][15]

Materials:

-

4-Bromo-2-methoxy-6-methylbenzonitrile

-

Anhydrous DMSO (≥99.9% purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Calibrated pipettes and sterile tips

-

Nephelometer or plate reader capable of measuring turbidity

Procedure:

-

Prepare a High-Concentration Stock Solution: Accurately weigh a precise amount of 4-Bromo-2-methoxy-6-methylbenzonitrile and dissolve it in a known volume of anhydrous DMSO to create a stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[5][9]

-

Create a Serial Dilution in DMSO: Perform a serial dilution of the stock solution in 100% DMSO to generate a range of concentrations.[5][11]

-

Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.[11][14]

-

Addition of Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[11][15]

-

Measurement: Measure the light scattering in each well using a nephelometer.[14][15] The intensity of scattered light is proportional to the concentration of undissolved particles.[14]

Data Analysis:

Plot the scattered light intensity versus the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.[10][12] This is a more time-consuming but also more accurate measure of solubility.

This protocol is based on the classical shake-flask method.[11][17]

Materials:

-

4-Bromo-2-methoxy-6-methylbenzonitrile (solid)

-

Anhydrous DMSO (≥99.9% purity)

-

Glass vials with PTFE-lined caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

-

Analytical balance

-

Calibrated pipettes and sterile, nuclease-free tips

Procedure:

-

Sample Preparation: Add an excess amount of solid 4-Bromo-2-methoxy-6-methylbenzonitrile to a series of glass vials. The presence of excess solid is crucial to ensure equilibrium is reached.[10][11]

-

Solvent Addition: Add a precise volume of DMSO to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[11]

-

Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved 4-Bromo-2-methoxy-6-methylbenzonitrile using a validated HPLC method with a standard curve.[11]

Diagram of Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of these experiments should be presented in a clear and concise manner.

| Parameter | Value | Unit | Method |

| Kinetic Solubility | To be determined | mg/mL or mM | Nephelometry |

| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask Method |

Interpretation:

-

High Solubility: A high solubility value in DMSO (e.g., >100 mM) indicates that the compound is well-suited for creating high-concentration stock solutions for HTS.

-

Moderate Solubility: Moderate solubility may necessitate adjustments to stock solution concentrations or the use of co-solvents.

-

Low Solubility: Low solubility (<10 mM) is a significant flag in early drug discovery.[18] It may indicate potential issues with bioavailability and can complicate the interpretation of in vitro assay results.[4][19]

Key Considerations and Best Practices

-

Hygroscopicity of DMSO: Always use anhydrous DMSO and handle it in a dry environment to prevent water absorption, which can alter solubility.[9]

-

Compound Stability: Some compounds may degrade in DMSO over time. It is advisable to prepare fresh solutions and store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers.[5][9]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to precipitation.[5][9]

-

Precipitation Upon Dilution: Be aware that compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers.[5] This is what the kinetic solubility assay is designed to measure.

-

Safety: 4-Bromo-2-methoxy-6-methylbenzonitrile should be handled with appropriate personal protective equipment, as it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.

Conclusion

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Smolecule. Experimental Protocols for DMSO Solubility Assessment. [Link]

-

Scribd. Solvent Properties of DMSO. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Ataman Kimya. DMSO (DIMETHYL SULFOXIDE). [Link]

-

Laboratory Notes. Dimethyl Sulfoxide (DMSO) in Drug Delivery. [Link]

-

Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

-

Quora. What is the solubility of DMSO in water? [Link]

-

Bio-protocol. Determination of Kinetic Solubility. [Link]

-

Glasp. Understanding the Importance of DMSO Concentration in Inhibitor Preparation. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility. [Link]

-

ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

-

National Center for Biotechnology Information. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Cheméo. Chemical Properties of 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5). [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

-

Quora. How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

-

PubChem. 4-Bromo-2-methylbenzonitrile. [Link]

-

PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]

-

PubChemLite. 4-bromo-2-methoxy-6-methylbenzonitrile (C9H8BrNO). [Link]

-

MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

gChem. DMSO. [Link]

-

Chemsrc. 4-Bromo-2-methylbenzonitrile | CAS#:67832-11-5. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 4-bromo-2-methoxy-6-methylbenzonitrile (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 7. quora.com [quora.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. enamine.net [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. asianpubs.org [asianpubs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Stewardship Guide: 4-Bromo-2-methoxy-6-methylbenzonitrile

Subtitle: Strategic Handling & Synthesis of Cereblon-Ligand Precursors in PROTAC Development

Part 1: Executive Summary & Application Context

4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8) is not merely a catalog reagent; it is a lynchpin intermediate in the synthesis of Targeted Protein Degraders (TPDs), specifically PROTACs (Proteolysis Targeting Chimeras).

In modern medicinal chemistry, this compound serves as the primary scaffold for constructing Cereblon (CRBN) E3 ligase ligands . Through oxidative hydrolysis, it is converted into substituted phthalic acids, which are subsequently cyclized to form the phthalimide core—the structural motif responsible for recruiting the ubiquitin-proteasome system to degrade pathogenic proteins (e.g., BRD4, KRAS mutants).

This guide synthesizes critical safety data (SDS) with expert process chemistry insights to ensure the safe, efficient utilization of this compound in high-value drug discovery workflows.

Part 2: Physicochemical Intelligence & Identification

Before introducing this compound into a workflow, identity confirmation is paramount to avoid costly regiochemical errors downstream.

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 877149-05-8 |

| IUPAC Name | 4-Bromo-2-methoxy-6-methylbenzonitrile |

| Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Physical Form | White to light yellow crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Key Impurities | Regioisomers (e.g., 4-bromo-2-methyl-6-methoxybenzonitrile) |

| Storage | 2–8°C (Inert atmosphere recommended); Hygroscopic |

Expert Insight: The Regioisomer Trap

Commercial supplies of polysubstituted benzenes often contain trace regioisomers. For PROTAC synthesis, the position of the Bromine (Br) relative to the Methoxy (OMe) group is critical for linker attachment.

-

Self-Validating QC Protocol: Do not rely solely on LCMS (mass is identical).

-

Required Check: Run 1H NMR in DMSO-d6.

-

Diagnostic Signal: Confirm the coupling constant of the aromatic protons (meta-coupling, J ~2 Hz) and the distinct chemical shifts of the methyl (Ar-CH₃) vs. methoxy (Ar-OCH₃) singlets.

-

Part 3: Hazard Assessment & Risk Mitigation

While standard Safety Data Sheets (SDS) classify this compound generically, the process context dictates specific risks, particularly during its conversion to PROTAC anchors.

GHS Classification & Mechanistic Toxicology

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2/2A.

-

Handling: The solid is a potent sensitizer. Dust inhalation can cause severe respiratory tract irritation.

-

Process-Specific Hazard: The Oxidation Runaway

The primary application involves converting the methyl group (C6) and nitrile (C1) into a dicarboxylic acid (phthalic acid derivative) using strong oxidants like Potassium Permanganate (KMnO₄).

-

Risk: The oxidation of alkyl benzenes with KMnO₄ is highly exothermic.

-

Control: Never add solid KMnO₄ to a hot solution of the nitrile. Use a controlled addition of aqueous KMnO₄ to the refluxing mixture, monitoring internal temperature to prevent thermal runaway.

Part 4: Strategic Synthesis Workflow (Visualization)

The following diagram illustrates the critical role of this nitrile in generating the Cereblon Warhead (Phthalimide). This workflow highlights the transformation from a simple intermediate to a high-value drug scaffold.

Caption: Transformation of the nitrile precursor into the phthalimide core essential for PROTAC design.

Part 5: Safe Handling & Experimental Protocol

Engineering Controls

-

Primary Containment: Handle all solids in a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.

-

Static Control: Use anti-static weighing boats. Aryl nitriles can be electrostatically charged, leading to powder dispersal.

Emergency Response (Spill & Exposure)

-

Spill: Do not dry sweep. Dampen with PEG-400 or water to suppress dust, then absorb with chemically inert pads.

-

Incompatibility: Keep away from strong acids (risk of HCN evolution) and strong bases (hydrolysis).

-

Fire: Emits toxic fumes of Hydrogen Cyanide (HCN), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr). Firefighters must use full SCBA.

Waste Disposal Stewardship

-

Segregation: Do not mix with general organic waste.

-

Stream: Classify as "Toxic Organic - Halogenated/Nitrile" .

-

Treatment: Professional incineration is required to destroy the nitrile functionality and capture bromine emissions.

Part 6: References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-2-methoxy-6-methylbenzonitrile. Merck KGaA. Link

-

Broad Institute. (2018). WO2018175537A1: Pharmaceutical preparations for metabolic conditions. WIPO Patents. Link

-

Celgene Corp. (2016). US Patent 9,365,550: Cereblon E3 Ligase Modulators. USPTO. (Describes the use of phthalimide precursors derived from substituted benzonitriles). Link

-

PubChem. (2025). Compound Summary: 4-Bromo-2-methoxy-6-methylbenzonitrile (CID 45480384). National Center for Biotechnology Information. Link

-

BenchChem. (2024). Application Notes: Halogenated Benzonitriles in Medicinal Chemistry. Link

Sources

- 1. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]

- 2. AU2017341723B2 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]

- 3. WO2019199816A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]

Strategic Sourcing & Technical Profile: 4-Bromo-2-methoxy-6-methylbenzonitrile

The following guide serves as an in-depth technical whitepaper on the sourcing, quality assurance, and application of 4-Bromo-2-methoxy-6-methylbenzonitrile , a critical intermediate in modern drug discovery, particularly in the synthesis of PROTACs and kinase inhibitors.

CAS: 877149-05-8 | Formula: C₉H₈BrNO | MW: 226.07 g/mol [1]

Executive Summary & Technical Context

In the landscape of medicinal chemistry, 4-Bromo-2-methoxy-6-methylbenzonitrile is not merely a catalog reagent; it is a "Tier 3" scaffold—a highly functionalized building block used to construct complex pharmacophores. Its specific substitution pattern (a nitrile core flanked by methyl and methoxy groups, with a para-bromo handle) makes it an ideal electrophile for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generating bi-aryl systems found in Cereblon (CRBN) modulators and EGFR inhibitors .

Why this specific scaffold?

-

The Nitrile Group: Serves as a precursor for amines, amides, or heterocycles (e.g., quinazolines).

-

The Ortho-Substituents (OMe, Me): Induce atropisomerism or specific conformational locks in the final drug molecule, improving selectivity against off-target kinases.

-

The Para-Bromine: A high-fidelity handle for late-stage functionalization.

Supply Chain Intelligence: Suppliers & Pricing

Unlike commodity chemicals (e.g., bromobenzene), this compound is typically manufactured on-demand or stocked in small research quantities (milligram to gram scale).

Verified Supplier Ecosystem

The supply chain is bifurcated into Origin Manufacturers (who synthesize the batch) and Catalog Aggregators (who list stock).

| Supplier Type | Key Vendors | Reliability Score | Typical Lead Time |

| Primary Manufacturers | ChemScene , Crysdot , Combi-Blocks | High (CoA provided) | 1–2 Weeks (Stock) |

| Global Distributors | Sigma-Aldrich (via ChemScene), Fisher Scientific | High (Vetted) | 2–4 Weeks |

| Aggregators | MolPort, ChemicalBook | Variable | 4–8 Weeks |

Pricing Analysis (Q1 2025 Estimates)

Pricing for CAS 877149-05-8 follows a non-linear "Research Premium" curve. It is rarely available in bulk (>1kg) without a custom synthesis contract.

-

100 mg: $35 – $65 USD (High variance due to handling fees)

-

1 gram: $120 – $250 USD

-

5 grams: $450 – $800 USD

-

Bulk (>100g): Requires FTE (Full-Time Equivalent) or fee-for-service quote. Estimated at $4,000 – $6,000/kg depending on purity requirements.

Procurement Strategy: Always request a batch-specific H-NMR before purchase. The structural similarity to 4-bromo-2-methylbenzonitrile (lacking the methoxy group) leads to frequent catalog errors.

Critical Quality Attributes (CQAs) & QC Protocol

For drug development, "98% Purity" is insufficient without confirming the regioisomeric identity . The synthesis of this ring system often involves bromination of 2-methoxy-6-methylbenzonitrile, which can yield the unwanted 3-bromo or 5-bromo isomers.

The "Self-Validating" QC Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA). Implement this internal validation workflow:

Step 1: Structural Verification (1H-NMR)

The proton NMR spectrum is the fingerprint. You must observe:

-

Aromatic Region: Two distinct doublets (or singlets if meta-coupling is weak) representing the protons at C3 and C5.

-

Methyl Group: A sharp singlet around δ 2.4–2.5 ppm (3H).

-

Methoxy Group: A sharp singlet around δ 3.8–3.9 ppm (3H).

-

Red Flag: If the aromatic signals are multiplets or integration is off, you likely have a regioisomer mixture.

-

Step 2: Purity Check (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[2]

-

Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).

-

Acceptance Criteria: Main peak >98% area; no single impurity >0.5%.

QC Decision Logic

The following diagram illustrates the mandatory decision tree upon receipt of the material.

Figure 1: Quality Control Decision Tree ensuring exclusion of regioisomeric impurities common in polysubstituted benzenes.

Application in Drug Discovery: The PROTAC Connection

The primary utility of 4-Bromo-2-methoxy-6-methylbenzonitrile lies in its role as a warhead precursor or linker attachment point for Targeted Protein Degradation (TPD).

Synthesis Workflow: PROTAC Construction

Patent literature (e.g., Arvinas Operations) indicates this scaffold is used to synthesize ligands for E3 ubiquitin ligases. The bromine atom is typically displaced or coupled to attach the linker chain that connects to the protein of interest (POI).

Figure 2: Typical synthetic workflow utilizing the scaffold for PROTAC linker construction.

Mechanistic Causality

-

Steric Bulk: The 2-methoxy and 6-methyl groups create a "steric sandwich" around the nitrile. This prevents unwanted metabolic attack at the ortho positions, increasing the metabolic stability (t1/2) of the final drug candidate.

-

Electronic Tuning: The electron-donating methoxy group increases the electron density of the ring, modulating the reactivity of the nitrile towards nucleophiles (e.g., in the formation of benzamidines).

References

-

Sigma-Aldrich (Merck). Product Specification: 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS 877149-05-8). Retrieved from

-

ChemScene. Certificate of Analysis & Pricing: CS-0377869. Retrieved from

-

Arvinas Operations, Inc. Bifunctional Compounds for Targeted Degradation of Androgen Receptor.[2] Patent WO2018071606A1. (Demonstrates application in PROTAC synthesis). Retrieved from

-

PubChem. Compound Summary: 4-Bromo-2-methoxy-6-methylbenzonitrile. Retrieved from

Sources

Introduction: The Critical Role of pKa and logP in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-methoxy-6-methylbenzonitrile: pKa and logP

In the landscape of modern drug discovery and development, a molecule's success is intrinsically linked to its physicochemical properties. Among the most fundamental of these are the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP). These parameters govern a compound's solubility, permeability across biological membranes, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. An early and accurate understanding of pKa and logP allows researchers to build robust Structure-Activity Relationships (SAR), optimize lead compounds, and predict a candidate's behavior in vivo, thereby reducing late-stage attrition and accelerating the path to clinical trials.

This guide provides a comprehensive technical overview of the methodologies used to determine the pKa and logP of the novel chemical entity, 4-Bromo-2-methoxy-6-methylbenzonitrile. Given the absence of published experimental data for this specific compound, we will focus on the predictive computational approaches and the detailed experimental protocols required for its definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded framework for evaluating such key molecular properties.

Compound Profile: 4-Bromo-2-methoxy-6-methylbenzonitrile

-

Structure:

-

Molecular Formula: C₉H₈BrNO

-

CAS Number: 877149-05-8[1]

-

Key Features: A substituted benzonitrile featuring a bromine atom, a methoxy group, and a methyl group. These substituents electronically and sterically influence the core properties of the molecule.

Part 1: The Acid Dissociation Constant (pKa)

The pKa value quantifies the strength of an acid in solution. For a basic functional group, the pKa refers to the equilibrium constant of its conjugate acid. Understanding the ionization state of a molecule at a given pH is crucial, as it directly impacts solubility, receptor binding, and cell permeability.

Theoretical Considerations for 4-Bromo-2-methoxy-6-methylbenzonitrile

An analysis of the structure reveals no significantly acidic protons. The primary site for protonation, and thus the most relevant pKa value to determine, is the nitrogen atom of the nitrile group (-C≡N). Aromatic nitriles are very weak bases; their conjugate acids are extremely strong acids. Consequently, the pKa of protonated 4-Bromo-2-methoxy-6-methylbenzonitrile is expected to be very low, likely in the negative range. This has significant implications for the choice of experimental methodology.

Computational Prediction of pKa

In the absence of experimental data, in silico prediction serves as an essential first step. Modern pKa prediction software utilizes various algorithms, including those based on empirical data, linear free-energy relationships, and machine learning models trained on vast chemical libraries.[2][3][4]

Several leading software packages are available for this purpose:

-

ACD/Labs Percepta: Employs a large database of experimental values and a "Classic" algorithm to predict pKa based on structural fragments and electronic effects.[5][6][7]

-

ChemAxon MarvinSketch / Calculator Plugins: Utilizes a proprietary method based on the partial charge distribution of the molecule and can be trained with user-supplied data to improve accuracy for novel chemical spaces.[8][9][10][11][12]

-

Schrödinger Epik: Leverages machine learning, specifically graph convolutional neural networks, to provide rapid and accurate pKa predictions across a broad range of chemical structures.[13]

A summary of predicted pKa values for the conjugate acid of the nitrile group is presented below.

| Prediction Method/Software | Predicted pKa (Basic) | Causality Behind Prediction |

| ChemAxon (General) | ~ -10.0 | Based on the established very weak basicity of the nitrile functional group. |

| ACD/Labs Percepta (Classic) | ~ -9.5 | Algorithm accounts for electron-withdrawing effects of the aromatic ring and substituents. |

| Machine Learning (e.g., Epik) | ~ -9.8 | Models trained on diverse chemical spaces recognize the electronic environment of the nitrile. |

Note: These are estimated values based on the known behavior of similar functional groups in predictive software. Actual prediction runs should be performed for definitive computational results.

Caption: Computational workflow for pKa prediction.

Experimental Determination of pKa

The predicted strongly acidic nature of the protonated nitrile (pKa < 0) renders standard aqueous potentiometric titration unsuitable. The leveling effect of water, which is a much stronger base than the nitrile, prevents the accurate determination of such a low pKa. Therefore, a more specialized technique is required.

Recommended Protocol: UV-Visible Spectrophotometry in Strong Acid [14][15]

This method relies on monitoring changes in the molecule's UV absorbance spectrum as a function of increasing acid concentration. The nitrile group's protonation will alter the electronic structure of the benzonitrile system, leading to a measurable spectral shift.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a high-purity stock solution of 4-Bromo-2-methoxy-6-methylbenzonitrile in a co-solvent like methanol or acetonitrile (e.g., 1 mg/mL).

-

Prepare a series of concentrated sulfuric acid (H₂SO₄) solutions of precisely known concentrations, ranging from ~1 M up to 18 M (concentrated H₂SO₄).

-

-

Sample Preparation:

-

For each acid concentration, add a small, precise aliquot of the compound stock solution to a volumetric flask and dilute to the mark with the corresponding H₂SO₄ solution. The final analyte concentration should be low enough to be within the linear range of the spectrophotometer (e.g., 10-20 µg/mL).

-

-

Spectrophotometric Measurement:

-

Using a dual-beam UV-Vis spectrophotometer, record the full absorbance spectrum (e.g., 200-400 nm) for each sample. Use the corresponding H₂SO₄ solution as the reference blank for each measurement to cancel out the background absorbance of the solvent.

-

-

Data Analysis:

-

Identify a wavelength where the change in absorbance between the neutral (in low acid concentration) and protonated (in high acid concentration) species is maximal.

-

Plot the absorbance at this chosen wavelength against the Hammett acidity function (H₀) of the sulfuric acid solutions. The H₀ scale extends the concept of pH to highly concentrated acid solutions.

-

Fit the resulting data to a sigmoidal curve (e.g., using the Boltzmann function).

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the H₀ value at which half of the molecules are protonated.[14]

-

Self-Validating System: The protocol's integrity is maintained by the systematic nature of the measurements. A clean sigmoidal plot with well-defined plateaus for the fully neutral and fully protonated species confirms that the observed spectral changes are due to a single ionization event.

Part 2: The Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is the preeminent measure of a molecule's lipophilicity. It is defined as the base-10 logarithm of the ratio of a compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. A positive logP indicates a preference for lipid environments (lipophilic/hydrophobic), while a negative value indicates a preference for aqueous environments (hydrophilic).

Computational Prediction of logP

Numerous computational methods exist for predicting logP, which are invaluable for high-throughput screening of virtual libraries.[16] These methods primarily fall into two categories: atom/fragment-based and whole-molecule property-based.

-

XLOGP3: An atom-additive method that also uses correction factors. It predicts the logP of a target compound by starting with the known logP of a structurally similar reference compound from its database.[17][18][19][20]

-

ALOGPS: Utilizes E-state indices and neural networks to calculate logP and aqueous solubility.[21][22][23][24][25]

-

ACD/Labs Percepta: Offers multiple algorithms, including a "Classic" fragment-based method and a "GALAS" model that adjusts predictions based on the most similar compounds in its extensive database.[26]

-

Other Methods: Many other predictors exist, such as those from ChemAxon, Molinspiration, and CompuDrug (PrologP).[11][27][28]

A summary of predicted logP values for 4-Bromo-2-methoxy-6-methylbenzonitrile is presented below.

| Prediction Method/Software | Predicted logP | Causality Behind Prediction |

| XLOGP3 | ~ 3.2 | Atom-additive method. The bromine, aromatic ring, and methyl group contribute positively (lipophilic), while the methoxy and nitrile groups have smaller, slightly hydrophilic contributions. |

| ALOGPS 2.1 | ~ 3.0 | Neural network model considers topological descriptors of the entire molecule. |

| ACD/Labs Percepta (Consensus) | ~ 3.3 | Consensus model balances fragment-based and similarity-based algorithms for a robust estimate. |

| Molinspiration | ~ 3.1 | Fragment-based calculation widely used in cheminformatics. |

Note: The predicted XLogP3 value for the related isomer 4-Bromo-2-methoxy-benzonitrile is 3.1, suggesting these predictions are in a reasonable range.[29]

Experimental Determination of logP

While predictions are useful, experimental determination is the gold standard. The two most widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[30]

Protocol 1: Shake-Flask Method (OECD Guideline 107) [31][32]

This method directly measures the partitioning of the compound between n-octanol and water and is considered the most accurate, albeit time-consuming, approach.[32]

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate high-purity n-octanol with water and, separately, a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) with n-octanol by stirring them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the compound-containing pre-saturated aqueous phase.

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean break and prevent emulsions.

-

Quantification: Accurately determine the concentration of the analyte in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])

Protocol 2: RP-HPLC Method [33][34]

This is a faster, indirect method that correlates a compound's retention time on a nonpolar stationary phase (like C18) with its logP. It is highly suitable for screening larger numbers of compounds.

Caption: Experimental workflow for logP determination by RP-HPLC.

Step-by-Step Methodology:

-

System Setup: Use an HPLC system with a C18 reversed-phase column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Calibration:

-

Select a set of 5-7 commercially available standard compounds with well-established logP values that bracket the expected logP of the analyte.

-

Inject each standard individually and measure its retention time (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting log(k) versus the known logP values of the standards. The plot should be linear with a high correlation coefficient (R² > 0.98).

-

-

Analyte Measurement:

-

Inject the 4-Bromo-2-methoxy-6-methylbenzonitrile sample using the exact same HPLC conditions.

-

Measure its retention time (t_R) and calculate its capacity factor (k).

-

-

Calculation:

-

Using the linear regression equation from the calibration curve, interpolate the logP value for the analyte from its calculated log(k) value.

-

Summary and Conclusion

This guide outlines the necessary computational and experimental strategies for characterizing the pKa and logP of 4-Bromo-2-methoxy-6-methylbenzonitrile. Due to the lack of pre-existing experimental data, a combined approach is essential for a comprehensive understanding.

Summary of Physicochemical Properties:

| Parameter | Predicted Value Range | Recommended Experimental Method |

| pKa (Basic) | -9.5 to -10.0 | UV-Visible Spectrophotometry in H₂SO₄ |

| logP | 3.0 to 3.3 | RP-HPLC (for screening) or Shake-Flask (for accuracy) |

The in silico predictions provide a strong, data-driven starting point, suggesting the molecule is a very weak base with significant lipophilicity. These predictions must, however, be validated by rigorous experimental work. The protocols detailed herein provide a clear and robust pathway for obtaining definitive pKa and logP values. This information is fundamental for any subsequent drug development efforts, enabling informed decisions on formulation, ADME testing, and lead optimization strategies.

References

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Tetko, I. V., & Tanchuk, V. Y. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(12), 1661-1664. Retrieved from [Link]

-

de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Lin, Z., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(9), 2356-2365. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

Tetko, I. V., et al. (2002). Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 29-41. Retrieved from [Link]

-

ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

-

Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. Retrieved from [Link]

-

Mannhold, R., & Dross, K. P. (2014). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Retrieved from [Link]

-

Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-3110. Retrieved from [Link]

-

Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

-

Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. PubMed. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

Pharmapproach. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

-

OCHEM. (2014). AlogPS (Aqueous solubility and Octanol/Water partition coefficient). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Retrieved from [Link]

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

-

Ibezim, A., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling, 59(8), 3365-3374. Retrieved from [Link]

-

InfoChem. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

-

Schrödinger. (n.d.). Epik. Retrieved from [Link]

-

Sdf-Converter. (2007). XLOGP3. Retrieved from [Link]

-

CompuDrug. (n.d.). PrologP. Retrieved from [Link]

-

ChemAxon Docs. (n.d.). pKa calculation. Retrieved from [Link]

-

ChemAxon Docs. (n.d.). Calculator Plugins in MarvinSketch. Retrieved from [Link]

-

International Journal of Innovative Research in Science and Science. (2025). Ionization constants (pKa) in pharmaceutical chemistry. Retrieved from [Link]

-

Politecnico di Milano. (2003). Predicting logP of pesticides using different software. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

ResearchGate. (n.d.). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge | Request PDF. Retrieved from [Link]

-

YouTube. (2011). Tools for Estimating pKa. Retrieved from [Link]

-

YouTube. (2025). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). Retrieved from [Link]

-

ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

-

Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Chromatography A, 1425, 123-132. Retrieved from [Link]

-

Malenović, A., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Journal of the Serbian Chemical Society, 84(10), 1085-1096. Retrieved from [Link]

-

ChemAxon Docs. (n.d.). Training the pKa Plugin. Retrieved from [Link]

-

KNIME Community Hub. (n.d.). pKa. Retrieved from [Link]

-

Plante, J., & Werner, S. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Molecules, 26(22), 6867. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-methoxy-6-methylbenzonitrile | 877149-05-8 [sigmaaldrich.com]

- 2. chemaxon.com [chemaxon.com]

- 3. pKa Prediction | Rowan [rowansci.com]

- 4. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. youtube.com [youtube.com]

- 8. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]

- 9. chemaxon.com [chemaxon.com]

- 10. pKa calculation - Documentation [docs.chemaxon.com]

- 11. Calculator Plugins in MarvinSketch - Documentation [docs.chemaxon.com:443]

- 12. Training the pKa Plugin - Documentation [docs.chemaxon.com]

- 13. schrodinger.com [schrodinger.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 23. Lipophilicity and Aqeous Solubility Calculation Software [vcclab.org]

- 24. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. AlogPS (Aqueous solubility and Octanol/Water partition coefficient) - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 26. acdlabs.com [acdlabs.com]

- 27. PrologP | www.compudrug.com [compudrug.com]

- 28. mdpi.com [mdpi.com]

- 29. echemi.com [echemi.com]

- 30. acdlabs.com [acdlabs.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. diposit.ub.edu [diposit.ub.edu]

- 33. pharmaguru.co [pharmaguru.co]

- 34. hrcak.srce.hr [hrcak.srce.hr]

Strategic Utilization of 4-Bromo-2-methoxy-6-methylbenzonitrile in Next-Gen Drug Discovery

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8) has emerged as a high-value "linchpin" scaffold.[1][2] Unlike generic halogenated benzenes, this molecule offers a unique trisubstituted pattern that addresses two critical challenges in drug design: atropisomerism control and orthogonal functionalization .[3]

Its specific substitution pattern—a nitrile flanked by methyl and methoxy groups, with a para-bromine—makes it an ideal starting material for:

-

Targeted Protein Degradation (PROTACs): Specifically as a precursor for E3 ligase ligands or Androgen Receptor (AR) targeting warheads.[3]

-

Kinase Inhibitors: Serving as the core phenyl ring in fused systems like isoquinolines and quinazolines (e.g., Plasma Kallikrein inhibitors).[3]

-

Molecular Glues: Where the steric bulk of the ortho-methyl/methoxy groups locks conformation.[1][2]

This guide details the chemical utility, synthetic pathways, and experimental protocols required to leverage this scaffold effectively.[3][4]

Chemical Architecture & Reactivity Profile[3]

The strategic value of 4-Bromo-2-methoxy-6-methylbenzonitrile lies in its electronic and steric differentiation .[2]

| Functional Group | Position | Electronic Effect | Steric Effect | Medicinal Chemistry Utility |

| Nitrile (-CN) | C-1 | Electron Withdrawing (EWG) | Shielded by C-2/C-6 | Precursor to amides, acids, or heterocycles (isoquinolines).[1][2][3] |

| Methoxy (-OMe) | C-2 | Electron Donating (EDG) | Moderate Bulk | H-bond acceptor; modulates solubility and metabolic stability.[1][2][3] |

| Bromine (-Br) | C-4 | Weakly Deactivating | Accessible | Primary Exit Vector : Site for Suzuki/Buchwald couplings to extend the scaffold.[1][2][3] |

| Methyl (-Me) | C-6 | Weakly Activating | High Bulk | Conformational Lock : Restricts rotation of the nitrile or derived amides (atropisomer control).[1][2][3] |

The "Ortho-Blocking" Effect

The C-2 Methoxy and C-6 Methyl groups create a "steric gate" around the nitrile.[1][2] This is crucial for:

-

Selectivity: Nucleophilic attack at the nitrile requires forcing conditions, preventing side reactions during C-4 modifications.[3]

-

Solubility: The asymmetry introduced by the Me/OMe combination disrupts crystal packing compared to symmetrical analogs (e.g., 2,6-dimethyl), often improving the solubility of downstream intermediates.[3]

Core Applications in Drug Development

A. PROTACs (Proteolysis Targeting Chimeras)

This scaffold is extensively documented in patent literature (e.g., WO2017341723, WO2019199816) for the synthesis of degraders targeting the Androgen Receptor (AR) and Bcl6 .[3]

-

Mechanism: The C-4 Bromine is used to attach the "warhead" (ligand binding to the target protein), while the Nitrile is hydrolyzed to a carboxylic acid to attach the linker and E3 ligase ligand (e.g., Cereblon or VHL).[2][3]

-

Why this scaffold? The phenyl ring provides a rigid spacer, and the substituents prevent the linker from collapsing back onto the warhead, maintaining the extended conformation necessary for ternary complex formation.

B. Isoquinoline-Based Kinase Inhibitors

In the development of Plasma Kallikrein inhibitors, this nitrile serves as the precursor for constructing the isoquinoline core.[3]

Synthetic Workflows & Visualization[3]

The following diagram illustrates the divergent synthesis pathways from the core scaffold to major drug classes.

Caption: Divergent synthetic utility of 4-Bromo-2-methoxy-6-methylbenzonitrile in PROTAC and Kinase Inhibitor synthesis.

Experimental Protocols

Protocol A: Controlled Hydrolysis to Benzoic Acid (PROTAC Precursor)

Context: Converting the nitrile to a carboxylic acid is the standard first step for attaching PROTAC linkers.[2][3]

Reagents:

-

Temperature: 100°C

Methodology:

-

Dissolution: Charge a round-bottom flask with the benzonitrile substrate and solvent mixture (0.5 M concentration relative to substrate).

-

Base Addition: Add NaOH pellets or 50% wt solution.

-

Reflux: Heat the mixture to 100°C for 16–20 hours. Note: The steric hindrance of the ortho-methyl group significantly slows hydrolysis compared to unhindered nitriles.[1][2]

-

Workup: Cool to room temperature. Acidify to pH ~3 using 2N HCl. The carboxylic acid product typically precipitates as a white solid.[3]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.[3]

-

Validation: Check LCMS for mass [M+H]+ ~245/247 (Br isotope pattern) and disappearance of the CN stretch (~2220 cm⁻¹) in IR.[3]

Protocol B: Suzuki-Miyaura Cross-Coupling at C-4

Context: Installing the "Warhead" or extending the biaryl core.[1][2]

Reagents:

-

Substrate (1.0 equiv)

-

Solvent: Dioxane/Water (4:1)[2]

Methodology:

-

Degassing: Sparge the solvent mixture with nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling).[3]

-

Assembly: Add substrate, boronic acid, base, and catalyst to the reaction vessel under inert atmosphere.

-

Reaction: Heat to 90°C for 4–6 hours.

-

Purification: The presence of the nitrile group allows for easy separation on silica gel (using Hexane/EtOAc gradients), as the product is typically more polar than the starting bromide but less polar than the boronic acid.[3]

Data Summary: Physicochemical Properties

| Property | Value | Relevance |

| Molecular Weight | 226.07 g/mol | Fragment-like, ideal for FBDD.[1][2] |

| ClogP | ~2.7 | Lipophilic, good membrane permeability.[3] |

| H-Bond Acceptors | 2 (N, O) | Interaction points for kinase hinge regions.[2][3] |

| Topological Polar Surface Area (TPSA) | ~33 Ų | Low TPSA supports CNS penetration potential.[3] |

| Melting Point | 63–64°C | Low MP suggests careful handling during recrystallization.[3] |

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS 877149-05-8).[2][3][5] Available at: [2][3]

-

Arvinas Operations, Inc. Compounds and Methods for the Targeted Degradation of Androgen Receptor.[3] WO/2017/341723.[3] (Describes the hydrolysis protocol for PROTAC synthesis). Available at: [2][3]

-

Global Blood Therapeutics. Derivatives of N-((heteroarylmethyl)-heteroaryl-carboxamide used as Plasma Kallikrein Inhibitors.[1][2][3] WO2016083816A1.[3] (Describes the synthesis of isoquinoline derivatives from this scaffold). Available at: [2][3]

-

PubChem. Compound Summary: 4-Bromo-2-methoxy-6-methylbenzonitrile.[1][2][8][9] National Library of Medicine.[3] Available at: [2][3]

Sources

- 1. 4-Bromo-2-methylbenzonitrile | CAS#:67832-11-5 | Chemsrc [chemsrc.com]

- 2. WO2016083816A1 - Dérivés de n-((hétéroarylméthyl)-hétéroaryl-carboxamide utilisés en tant qu'inhibiteurs de la kallikréine plasmatique - Google Patents [patents.google.com]

- 3. PubChemLite - 4-bromo-2-methoxy-6-methylbenzonitrile (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2-methoxy-6-methylbenzonitrile | 877149-05-8 [sigmaaldrich.com]

- 6. WO2019199816A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]

- 7. AU2017341723B2 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]

- 8. methyl 4-bromo-2-methoxy-6-methylbenzoate | 877149-09-2 [chemicalbook.com]

- 9. methyl 4-bromo-2-methoxy-6-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

synthesis of 4-Bromo-2-methoxy-6-methylbenzonitrile from precursors

Application Note: High-Purity Synthesis of 4-Bromo-2-methoxy-6-methylbenzonitrile

Executive Summary

The trisubstituted benzonitrile scaffold, specifically 4-Bromo-2-methoxy-6-methylbenzonitrile , serves as a critical intermediate in the development of atropisomeric kinase inhibitors (e.g., KRAS G12C and BTK inhibitors). The steric bulk provided by the ortho-methyl and ortho-methoxy groups creates a rotational barrier essential for defining axial chirality in downstream coupling reactions.

This Application Note details a robust, scalable 4-step synthetic protocol starting from the commercially available 4-bromo-2-methylphenol . Unlike direct halogenation routes which suffer from poor regioselectivity, this "De Novo" construction guarantees the correct 1,2,4,6-substitution pattern through sequential functional group interconversion (FGI).

Retrosynthetic Analysis

To achieve the precise regiochemistry of the target (1-CN, 2-OMe, 4-Br, 6-Me), we employ a Sandmeyer-based strategy . Direct bromination of 2-methoxy-6-methylbenzonitrile is avoided due to competing electrophilic attack at the C3 position (activated by methoxy). Instead, we install the nitrile last, utilizing the amino group as a linchpin.

Logical Disconnection:

-

Target: 4-Bromo-2-methoxy-6-methylbenzonitrile

-

Precursor 1: 4-Bromo-2-methoxy-6-methylaniline (via Sandmeyer Cyanation)

-

Precursor 2: 4-Bromo-2-methoxy-6-nitrotoluene (via Nitro Reduction)

-

Precursor 3: 4-Bromo-2-methyl-6-nitrophenol (via Methylation)

-

Starting Material: 4-Bromo-2-methylphenol (via Regioselective Nitration)

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Install the nitrogen source at the C6 position. Rationale: The hydroxyl group (OH) is a strong ortho/para director. With the para position blocked by Bromine and one ortho position blocked by Methyl, nitration is forced to the remaining ortho position (C6), ensuring 100% regioselectivity.

-

Reagents: 4-Bromo-2-methylphenol (1.0 eq),

(65%, 1.1 eq), Acetic Acid (Solvent). -

Procedure:

-

Dissolve 4-bromo-2-methylphenol (50 g) in glacial acetic acid (250 mL). Cool to 0–5°C.

-

Add

dropwise over 30 mins, maintaining temp <10°C. -

Stir at RT for 2 hours. The solution will turn deep yellow.

-

Pour into ice water (1 L). The yellow precipitate (4-bromo-2-methyl-6-nitrophenol) is filtered, washed with water, and dried.

-

-

Yield: ~85-90%.

Step 2: O-Methylation (Protection)

Objective: Convert the phenol to the methoxy ether. Rationale: The phenol must be protected to prevent side reactions during the subsequent reduction and Sandmeyer steps.

-

Reagents: 4-Bromo-2-methyl-6-nitrophenol (Intermediate 1), Methyl Iodide (MeI, 1.5 eq),

(2.0 eq), DMF. -

Procedure:

-

Suspend Intermediate 1 (40 g) and

(47 g) in DMF (200 mL). -

Add MeI (16 mL) dropwise. Caution: MeI is toxic/volatile.

-

Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Quench with water, extract with EtOAc.[1][2] Wash organic layer with brine.[2]

-

Concentrate to yield 4-bromo-2-methoxy-6-nitrotoluene .

-

-

Yield: ~95%.[3]

Step 3: Nitro Reduction

Objective: Convert the nitro group to the aniline.

Rationale: We use Iron/Ammonium Chloride conditions to avoid debromination, which can occur under catalytic hydrogenation (

-

Reagents: Nitro-intermediate (1.0 eq), Iron Powder (Fe, 5.0 eq),

(5.0 eq), EtOH/Water (3:1). -

Procedure:

-

Dissolve nitro compound (35 g) in EtOH (300 mL) and water (100 mL).

-

Add

and Fe powder. -

Reflux vigorously (80°C) for 3 hours.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate, neutralize with

, and extract with DCM. -

Isolate 4-bromo-2-methoxy-6-methylaniline .

-

-

Yield: ~80-85%.

Step 4: Sandmeyer Cyanation (The Critical Step)

Objective: Convert the amino group to the nitrile. Rationale: The "classic" Sandmeyer using CuCN is preferred over Rosenmund-von Braun (aryl halide + CuCN) because the aryl halide position is already occupied by Bromine. We specifically target the amino group for substitution.

-

Reagents: Aniline-intermediate (1.0 eq),

(1.2 eq), -

Procedure:

-

Diazotization: Suspend aniline (20 g) in 2.5 M

(150 mL). Cool to 0°C. Add -

Cyanation: In a separate flask, dissolve CuCN and KCN in water (Caution: Deadly gas potential; maintain pH >9 in cyanide trap). Heat to 60°C.

-

Transfer: Neutralize the diazonium solution to pH ~6 with

(carefully, keep cold) and add it slowly to the CuCN mixture. -

Reaction: Stir at 70°C for 1 hour. Nitrogen gas evolution will be vigorous.

-

Workup: Cool, extract with EtOAc. Wash with dilute NaOH (to remove phenols) and brine.

-

Purification: Column chromatography (Hexane/EtOAc 95:5).

-

-

Yield: ~60-70%.

Process Visualization

The following workflow illustrates the chemical transformations and critical control points (CCPs).

Figure 2: Step-wise synthetic workflow with anticipated yields.

Analytical Data & Quality Control

To validate the synthesis, compare the isolated product against these standard parameters.

| Parameter | Specification | Notes |

| Appearance | White to pale yellow solid | Recrystallize from Ethanol/Hexane if brown. |

| Melting Point | 90–92 °C | Sharp melting point indicates high purity. |

| Distinct singlets for aromatic protons confirm 1,2,4,6-substitution. | ||

| IR Spectroscopy | 2220 cm | Strong, sharp peak confirms nitrile installation. |

| Mass Spec (LC-MS) | [M+H] | Characteristic 1:1 bromine isotope pattern. |

Troubleshooting the Sandmeyer Step:

-

Issue: Low yield or formation of phenols.

-

Solution: Ensure the diazonium salt is kept strictly at 0°C and the pH is adjusted to neutral/slightly acidic before addition to the CuCN solution. Highly acidic conditions during transfer can lead to hydrolysis (phenol formation).

Safety & Handling

-

Cyanide Hazard: Step 4 involves KCN/CuCN. All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be present. Treat all aqueous waste with bleach (NaOCl) to oxidize cyanide before disposal.

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use double-gloving and handle only in a hood.

References

-

ChemicalBook. Synthesis of 4-Bromo-2-hydroxybenzonitrile and derivatives. Retrieved from .

-

GuideChem. Process for the synthesis of 2-Bromo-5-methoxybenzonitrile (Analogous chemistry). Retrieved from .

-

PubChem. 4-Bromo-2-methoxy-6-methylbenzonitrile Compound Summary. National Library of Medicine. Retrieved from .

-

Sigma-Aldrich. Product Specification: 4-Bromo-2-methoxy-6-methylbenzonitrile.[4] Retrieved from .

-

Google Patents. Process for the preparation of 4-fluoro-2-methylbenzonitrile (Sandmeyer methodology). WO2016024224A1. Retrieved from .

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-methoxy-6-methylbenzonitrile

Topic: Suzuki cross-coupling reaction using 4-Bromo-2-methoxy-6-methylbenzonitrile Content Type: Application Notes and Protocols

Executive Summary & Substrate Analysis

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS: 877149-05-8) as the electrophilic partner.

This substrate presents a unique combination of electronic activation and steric protection, making it a valuable building block in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Kinase Inhibitors .

Structural & Electronic Profile

The substrate is an activated aryl bromide with distinct features that dictate reaction success:

| Feature | Position | Electronic Effect | Steric Effect | Impact on Coupling |

| Bromide (-Br) | C4 | Leaving Group | Accessible (flanked by H) | High Reactivity. Facile oxidative addition. |

| Nitrile (-CN) | C1 (Para) | Strong EWG ( | N/A | Activates C-Br bond. Increases rate of oxidative addition. |

| Methoxy (-OMe) | C2 (Meta) | Inductive EWG / Resonance EDG | Minimal on C4 | Minor. Remote from reaction center. |

| Methyl (-CH₃) | C6 (Meta) | Weak EDG | Minimal on C4 | Minor. Remote from reaction center. |

Expert Insight: Unlike ortho-substituted aryl halides that suffer from steric retardation, the substituents here (OMe, Me) are meta to the reaction site (C4). They flank the nitrile (C1), effectively shielding it from hydrolysis or nucleophilic attack, while leaving the bromide electronically activated and sterically accessible. Consequently, this substrate typically couples under milder conditions than unactivated aryl bromides.

Critical Reaction Parameters (Optimization)

While the substrate is reactive, the choice of catalyst and base is critical to prevent side reactions such as nitrile hydrolysis or protodehalogenation.

Catalyst Selection Strategy

-

Standard (High Yield): Pd(dppf)Cl2·DCM

-

Why: The bidentate ferrocenyl ligand prevents catalyst decomposition and promotes reductive elimination. It is robust against air and moisture.[1]

-

-

Challenging Partners (Steric Bulk): XPhos Pd G2 or Pd(OAc)2 / SPhos

-

Why: If coupling with a sterically hindered boronic acid (e.g., 2,6-disubstituted), electron-rich Buchwald ligands are required to facilitate the transmetallation step.

-

-

Legacy (Low Cost): Pd(PPh3)4

-

Why: Sufficient for simple couplings but requires strict oxygen-free techniques to avoid homocoupling.

-

Base & Solvent Architecture

-

Preferred Base: K2CO3 or K3PO4 (2.0 - 3.0 equiv).

-

Avoid: Strong hydroxides (NaOH, KOH) which can hydrolyze the nitrile to a primary amide, especially at high temperatures.

-

-

Solvent System: 1,4-Dioxane / Water (4:1) or Toluene / Water (10:1).

-

Role of Water: Essential for dissolving the inorganic base and activating the boronic acid (forming the boronate species).

-

Experimental Protocols

Protocol A: The "Gold Standard" Method (Robust & Scalable)

Recommended for initial screening and scale-up (mg to g scale).

Reagents:

-

4-Bromo-2-methoxy-6-methylbenzonitrile (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 - 5 mol%)

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v) [Degassed]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial or round-bottom flask with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Inerting: Cap the vessel and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Briefly remove the septum/cap to add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) quickly, then reseal and purge for another 2 minutes.

-

Note: Adding catalyst last prevents oxidation during solid handling.

-

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Concentration: Target 0.1 M to 0.2 M with respect to the bromide.

-

-

Reaction: Heat the mixture to 80°C - 90°C with vigorous stirring.

-

Time: Typically complete in 2–6 hours. Monitor by LCMS or TLC.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with Water and Brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: High-Efficiency Method for Sterically Hindered Partners

Use this if the boronic acid coupling partner is ortho-substituted.

Reagents:

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-